What is the chemical structure of N-(4-chloro-2-nitrophenyl)butanamide
What is the chemical structure of N-(4-chloro-2-nitrophenyl)butanamide
The Chemical Architecture and Synthetic Utility of N-(4-chloro-2-nitrophenyl)butanamide: A Technical Guide for Drug Development
Executive Summary
In the landscape of medicinal chemistry and drug development, ortho-nitroanilides serve as foundational building blocks for complex heterocyclic scaffolds. N-(4-chloro-2-nitrophenyl)butanamide (CAS: 86569-52-0) is a highly specialized intermediate engineered for the synthesis of 2-alkylbenzimidazoles [1]. This whitepaper provides a comprehensive technical analysis of its chemical structure, physicochemical properties, and the causal logic behind its downstream transformation into 5-chloro-2-propyl-1H-benzo[d]imidazole—a privileged pharmacophore found in anthelmintics, antihistamines, and antihypertensive agents.
Molecular Architecture & Physicochemical Profiling
N-(4-chloro-2-nitrophenyl)butanamide is an aromatic amide characterized by a central benzene ring with three critical substituents that dictate its reactivity and pharmacological utility:
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Position 1 (Butanamide Group, -NH-C(=O)-CH₂-CH₂-CH₃): Provides an extended aliphatic chain. In downstream cyclization, this four-carbon acyl chain translates into a propyl group at the C2 position of the resulting benzimidazole, a feature often required for fitting into specific hydrophobic binding pockets of target proteins.
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Position 2 (Nitro Group, -NO₂): Acts as a strongly electron-withdrawing group that deactivates the aromatic ring. More importantly, it serves as a "masked" nucleophile; upon reduction to an amine, it participates in intramolecular cyclodehydration.
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Position 4 (Chlorine Atom, -Cl): An electronegative halogen that enhances the overall lipophilicity (LogP) of the molecule and provides metabolic stability by blocking cytochrome P450-mediated oxidation at that position.
To facilitate process chemistry workflows, the quantitative physicochemical data of this intermediate is summarized below.
Table 1: Physicochemical Properties of N-(4-chloro-2-nitrophenyl)butanamide
| Property | Value | Scientific Implication |
| CAS Number | 86569-52-0 | Unique registry identifier for procurement and safety tracking [1]. |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | Confirms the stoichiometry required for mass balance calculations. |
| Molecular Weight | 242.66 g/mol | Utilized for precise molarity and equivalents scaling in synthesis. |
| Boiling Point | 413.5 °C (at 760 mmHg) | Indicates high thermal stability; requires high-vacuum distillation if purification by boiling is attempted. |
| Density | 1.353 g/cm³ | Essential for volumetric calculations during solvent extraction. |
| Flash Point | 203.9 °C | Non-volatile under standard conditions; safe for high-temperature refluxing. |
Synthetic Workflows & Experimental Protocols
As a Senior Application Scientist, it is critical to understand that chemical synthesis is not merely a sequence of steps, but a managed system of thermodynamic and kinetic controls. The following protocols detail the synthesis of N-(4-chloro-2-nitrophenyl)butanamide and its subsequent conversion into a benzimidazole core, emphasizing the causality behind each experimental choice [2].
Protocol 3.1: N-Acylation of 4-chloro-2-nitroaniline
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Causality & Expert Insight: The strong electron-withdrawing nature of the ortho-nitro group drastically reduces the nucleophilicity of the aniline nitrogen via resonance. Standard acylation conditions are kinetically sluggish. To overcome this, pyridine is utilized not just as an acid scavenger, but as a nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate with butyryl chloride [2].
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Step-by-Step Methodology:
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Charge a dry, argon-flushed round-bottom flask with 4-chloro-2-nitroaniline (1.0 eq) and anhydrous dichloromethane (DCM).
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Add anhydrous pyridine (2.0 eq) and cool the mixture to 0 °C using an ice bath to control the exothermic reaction.
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Dropwise add butyryl chloride (1.2 eq) over 30 minutes.
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Remove the ice bath and stir at room temperature for 4 hours.
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Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the bright yellow aniline spot validates the conversion to the amide.
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Quench with 1M HCl to neutralize excess pyridine, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Protocol 3.2: Chemoselective Nitro Reduction
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Causality & Expert Insight: The intermediate contains both a reducible nitro group and a labile aryl chloride. Standard catalytic hydrogenation (H₂, Pd/C) risks unwanted hydrodechlorination. The Béchamp reduction (Fe/NH₄Cl) is chosen because its single-electron transfer mechanism is highly chemoselective, reducing the nitro group while preserving the critical C-Cl bond.
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Step-by-Step Methodology:
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Suspend N-(4-chloro-2-nitrophenyl)butanamide (1.0 eq) in a 4:1 mixture of Ethanol and Water.
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Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).
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Heat the mixture to reflux (80 °C) for 2 hours.
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Filter the hot mixture through a Celite pad to remove the iron oxide sludge.
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Self-Validation: Concentrate the filtrate and analyze via IR spectroscopy. The disappearance of the nitro asymmetric stretch (~1520 cm⁻¹) and the appearance of a primary amine N-H stretch (~3300 cm⁻¹) validates the successful formation of N-(2-amino-4-chlorophenyl)butanamide.
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Protocol 3.3: Cyclodehydration to Benzimidazole
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Causality & Expert Insight: The newly formed ortho-amine must attack the amide carbonyl to close the ring. However, amides are poor electrophiles. Refluxing in glacial acetic acid protonates the amide oxygen, drastically increasing the electrophilicity of the carbonyl carbon and driving the intramolecular attack [3].
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Step-by-Step Methodology:
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Dissolve N-(2-amino-4-chlorophenyl)butanamide in glacial acetic acid (0.5 M concentration).
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Heat the solution to reflux (118 °C) for 6 hours.
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Cool to room temperature and slowly pour into ice water.
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Basify the aqueous mixture to pH 8 using aqueous NH₃ to precipitate the product.
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Self-Validation: Filter and recrystallize from ethanol. The complete disappearance of the amide carbonyl peak (~1650 cm⁻¹) in IR and the presence of the broad imidazole N-H proton in ¹H NMR validate the cyclized structure of 5-chloro-2-propyl-1H-benzo[d]imidazole.
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Mechanistic Pathways & Visualizations
The following DOT diagrams map the logical progression of the synthetic workflow and the specific electron-flow mechanism governing the final cyclization step.
Fig 1. Synthetic workflow from 4-chloro-2-nitroaniline to 5-chloro-2-propyl-1H-benzo[d]imidazole.
Fig 2. Acid-catalyzed cyclodehydration mechanism forming the benzimidazole core.
Conclusion
N-(4-chloro-2-nitrophenyl)butanamide is far more than a simple amide; it is a strategically designed synthetic node. By understanding the electronic interplay between its nitro, chloro, and butanamide groups, researchers can exploit this molecule to efficiently construct halogenated benzimidazoles. The protocols outlined herein ensure high-fidelity transformations, minimizing side reactions like hydrodechlorination, and ultimately accelerating the drug development pipeline.
References
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LookChem. "Cas 86569-52-0, N-(4-chloro-2-nitrophenyl)butanamide - Basic Information & Properties". Available at:[Link] [1]
- Google Patents. "US20020016506A1 - Process for producing N-acylnitroaniline derivative".
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The Journal of Organic Chemistry (ACS Publications). "Activation of Ethanol via Conjunction of a Photocatalyst and a HAT Reagent for the Synthesis of Benzimidazoles" (2023). Available at:[Link] [3]
